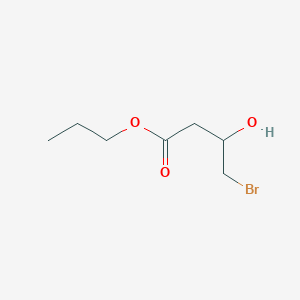
Propyl 4-bromo-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-bromo-3-hydroxybutanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a hydroxyl group, and a propyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Propyl 4-bromo-3-hydroxybutanoate can be synthesized through the esterification of 4-bromo-3-hydroxybutanoic acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Biocatalytic Production: Another method involves the biocatalytic reduction of 4-bromo-3-oxobutanoate using specific enzymes such as β-keto ester reductase and alcohol dehydrogenase.
Industrial Production Methods: Industrial production of this compound often employs biotechnological processes using genetically engineered microorganisms like Escherichia coli transformants. These processes are optimized for high yield and optical purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propyl 4-bromo-3-hydroxybutanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form propyl 4-bromo-3-hydroxybutanol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products:
Oxidation: Formation of 4-bromo-3-oxobutanoic acid.
Reduction: Formation of propyl 4-bromo-3-hydroxybutanol.
Substitution: Formation of propyl 4-amino-3-hydroxybutanoate or propyl 4-thio-3-hydroxybutanoate.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine:
- Investigated for its potential use in the development of statin drugs, which are used to lower cholesterol levels .
Industry:
Mechanism of Action
The mechanism of action of propyl 4-bromo-3-hydroxybutanoate involves its interaction with specific enzymes and molecular targets. For instance, in biocatalytic processes, the compound is reduced by enzymes such as β-keto ester reductase and alcohol dehydrogenase. These enzymes facilitate the conversion of the compound into its corresponding hydroxy ester with high enantioselectivity .
Comparison with Similar Compounds
Propyl 4-chloro-3-hydroxybutanoate: Similar in structure but contains a chlorine atom instead of bromine.
Ethyl 4-bromo-3-hydroxybutanoate: Similar in structure but contains an ethyl ester moiety instead of a propyl ester.
Uniqueness:
- Propyl 4-bromo-3-hydroxybutanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and ethyl analogs. The bromine atom makes the compound more reactive in nucleophilic substitution reactions, allowing for the synthesis of a wider range of derivatives .
Properties
CAS No. |
828276-58-0 |
|---|---|
Molecular Formula |
C7H13BrO3 |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
propyl 4-bromo-3-hydroxybutanoate |
InChI |
InChI=1S/C7H13BrO3/c1-2-3-11-7(10)4-6(9)5-8/h6,9H,2-5H2,1H3 |
InChI Key |
CAWAXRYLKWINSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















